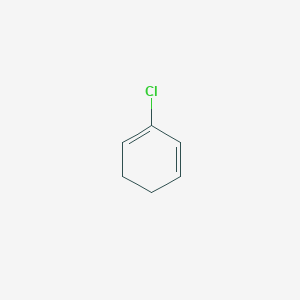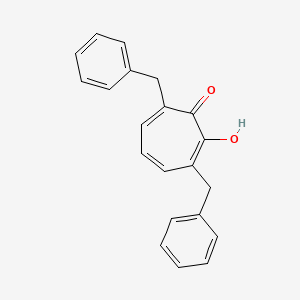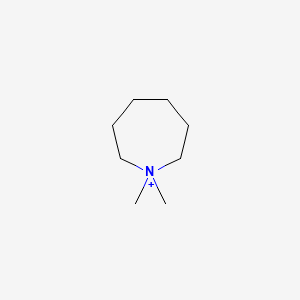![molecular formula C27H63B3O6Sn3 B14646949 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) CAS No. 51805-35-7](/img/structure/B14646949.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane): is a complex organotin compound It is characterized by its unique structure, which includes a trioxatriborinane core bonded to three tripropylstannane groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) typically involves the reaction of trioxatriborinane derivatives with tripropylstannane reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would be essential in an industrial setting.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tin centers, leading to the formation of oxides or hydroxides.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents like lithium aluminum hydride.
Substitution: The tripropylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Tin oxides or hydroxides.
Reduction: Reduced tin species.
Substitution: New organotin compounds with different functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It can be incorporated into materials to enhance their properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Antimicrobial Agents: Research is ongoing into its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Industry:
Coatings: Used in the formulation of coatings to improve durability and resistance to environmental factors.
作用机制
The mechanism by which [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The tin centers can coordinate with various ligands, altering the activity of enzymes or the function of receptors. This coordination can lead to changes in cellular processes, such as signal transduction and gene expression.
相似化合物的比较
Trimethylboroxine: Another trioxatriborinane derivative, but with methyl groups instead of tripropylstannane.
Triphenylstannane: Similar organotin compound but with phenyl groups instead of propyl groups.
Uniqueness:
Structural Complexity: The presence of both trioxatriborinane and tripropylstannane groups makes it structurally unique.
Versatility: Its ability to undergo various chemical reactions and form stable complexes with different ligands sets it apart from simpler organotin compounds.
This detailed article provides a comprehensive overview of [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
51805-35-7 |
|---|---|
分子式 |
C27H63B3O6Sn3 |
分子量 |
872.4 g/mol |
IUPAC 名称 |
[4,6-bis(tripropylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-tripropylstannane |
InChI |
InChI=1S/9C3H7.B3O6.3Sn/c9*1-3-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChI 键 |
GULMYAUWBLZUNP-UHFFFAOYSA-N |
规范 SMILES |
B1(OB(OB(O1)O[Sn](CCC)(CCC)CCC)O[Sn](CCC)(CCC)CCC)O[Sn](CCC)(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)

![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)


![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)

![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

